Avocadyne

Descripción general

Descripción

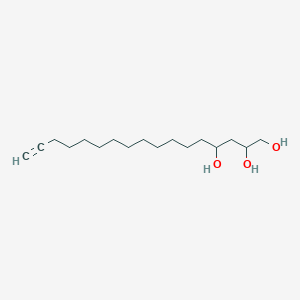

Avocadyne is a terminally unsaturated, 17-carbon long acetogenin found almost exclusively in avocados. This compound has garnered significant attention due to its noted anti-leukemia and anti-viral properties . The unique structural features of this compound, such as the terminal triple bond, odd number of carbons, and specific stereochemistry, are critical to its biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of avocadyne involves several steps, starting with the preparation of the precursor molecules. The key steps include:

Formation of the Carbon Chain: The 17-carbon chain is constructed using a series of carbon-carbon bond-forming reactions.

Introduction of the Terminal Triple Bond: This is achieved through alkyne synthesis methods, such as the Sonogashira coupling reaction.

Stereochemical Control: Ensuring the correct stereochemistry is crucial for the biological activity of this compound. This is typically controlled through the use of chiral catalysts and reagents.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advances in synthetic organic chemistry and biotechnological methods are paving the way for more efficient production processes. These methods focus on optimizing reaction conditions, improving yields, and reducing the number of steps involved in the synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the terminal triple bond can yield saturated or partially saturated products.

Substitution: The terminal alkyne group in this compound is reactive and can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst is typically employed.

Substitution: Nucleophiles such as organolithium or Grignard reagents are used under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Aplicaciones Científicas De Investigación

Anti-Leukemia Properties

Avocadyne has shown promising results in the treatment of acute myeloid leukemia (AML). Research indicates that this compound can selectively induce cell death in leukemia stem cells without affecting normal stem cells. A study demonstrated that this compound inhibited fatty acid oxidation (FAO), a metabolic pathway that leukemia cells exploit for survival, resulting in the elimination of leukemia cells in vitro and in vivo .

Key Findings:

- Mechanism: this compound suppresses FAO, leading to selective toxicity against leukemia cells .

- Clinical Trials: Ongoing clinical trials are exploring this compound's efficacy and safety in AML treatment, with preliminary results indicating good tolerance among patients .

Synergistic Effects with Chemotherapy

This compound has been found to enhance the effectiveness of traditional chemotherapy agents when used in combination therapies. This synergistic effect may improve treatment outcomes for patients with resistant forms of cancer .

Insulin Sensitivity and Diabetes Management

This compound has demonstrated potential in improving insulin sensitivity and glucose tolerance, making it a candidate for diabetes management. Studies have shown that it can reverse insulin resistance in skeletal muscle and pancreatic β-cells . The compound's ability to modulate lipid metabolism is crucial for developing therapeutic strategies against type 2 diabetes.

Key Findings:

- Fatty Acid Oxidation Inhibition: this compound's role in inhibiting FAO contributes to its effectiveness in enhancing insulin sensitivity .

- Clinical Implications: Research is underway to assess this compound's potential as a functional ingredient in dietary supplements aimed at managing diabetes .

Cosmetic Applications

This compound's unique physicochemical properties make it suitable for use in cosmetic formulations. Its moisturizing and anti-inflammatory effects are beneficial for skin health, leading to its incorporation into topical products . The compound has been highlighted for its potential as a co-surfactant in self-emulsifying drug delivery systems (SEDDS), enhancing the stability and bioavailability of active ingredients .

Food Industry Applications

As a natural compound derived from avocados, this compound can be utilized as a functional food ingredient. Its bioactive properties offer potential health benefits, including antimicrobial effects and contributions to overall wellness . The extraction methods developed for this compound ensure high purity and bioactivity, making it suitable for incorporation into health-focused food products .

Summary of Applications

| Application Area | Key Benefits | Current Research Focus |

|---|---|---|

| Cancer Treatment | Selective toxicity against leukemia | Clinical trials for AML treatment |

| Metabolic Disorders | Improved insulin sensitivity | Diabetes management studies |

| Cosmetic Formulations | Moisturizing and anti-inflammatory | Development of topical products |

| Food Industry | Natural bioactive ingredient | Health-focused food product development |

Mecanismo De Acción

The mechanism of action of avocadyne involves the suppression of mitochondrial fatty acid oxidation. This is achieved through the inhibition of key enzymes involved in the fatty acid oxidation pathway. The terminal triple bond and specific stereochemistry of this compound are critical for its binding to these enzymes. This selective inhibition leads to the induction of apoptosis in leukemia cells and the suppression of viral replication .

Comparación Con Compuestos Similares

Avocadene: Another acetogenin found in avocados, with similar anti-cancer properties.

Avocadenol-A: A related compound with noted anti-microbial activity.

Comparison:

Structural Differences: Avocadyne has a terminal triple bond, whereas avocadene and avocadenol-A have different functional groups.

Biological Activity: While all three compounds exhibit anti-cancer properties, this compound is unique in its ability to selectively inhibit mitochondrial fatty acid oxidation.

Actividad Biológica

Avocadyne, a terminally unsaturated 17-carbon acetogenin derived from avocados (Persea americana), has garnered attention for its significant biological activities, particularly in cancer therapy and metabolic modulation. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its unique structural features, including a terminal triple bond and an odd number of carbon atoms. These structural attributes are critical for its biological activity, particularly in inhibiting mitochondrial fatty acid oxidation (FAO) . Research has demonstrated that this compound selectively targets leukemia cells while sparing normal blood cells, making it a promising candidate for cancer treatment.

Key Structural Features

- Terminal Triple Bond : Essential for interaction with mitochondrial enzymes.

- Odd Number of Carbons : Contributes to its unique metabolic pathways.

- Stereochemistry : The (2R,4R) stereoisomer exhibits the highest potency against acute myeloid leukemia (AML) cells .

Anti-Cancer Properties

This compound has shown potent anti-leukemia effects through its ability to suppress FAO. In vitro studies have indicated that this compound can induce cell death in various leukemia cell lines with an IC50 value as low as 3.10 µM . The compound's mechanism involves the inhibition of very long-chain acyl-CoA dehydrogenase (VLCAD), leading to reduced mitochondrial metabolism in cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| TEX Cells | 3.10 ± 0.14 | Induces apoptosis |

| OCI-AML2 | 11.53 ± 3.32 | Induces apoptosis |

| Patient-Derived AML | Varies | Selective cytotoxicity |

Antiviral and Antimicrobial Activity

In addition to its anti-cancer properties, this compound exhibits antiviral and antimicrobial activities. Studies indicate that it can inhibit the growth of gram-positive bacteria and certain viruses, contributing to its potential as a therapeutic agent beyond oncology .

Case Studies and Clinical Implications

Recent case studies have highlighted the potential applications of this compound in clinical settings, particularly for patients with AML. One such study involved patient-derived samples where treatment with this compound resulted in significant reductions in FAO markers, indicating its efficacy in modulating metabolic pathways associated with cancer progression .

Research Findings

A comprehensive analysis of this compound's pharmacological properties reveals several important findings:

- Fatty Acid Oxidation Inhibition : this compound significantly reduces FAO in leukemia cells by targeting VLCAD.

- Selectivity : The compound shows preferential toxicity towards cancer cells compared to normal hematopoietic cells.

- Potential for Combination Therapy : When combined with existing chemotherapeutics, this compound may enhance therapeutic efficacy against leukemia .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.

- Clinical Trials : Conducting trials to assess safety and efficacy in human subjects.

- Combination Therapies : Evaluating synergistic effects when used alongside other cancer treatments.

Propiedades

IUPAC Name |

heptadec-16-yne-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h1,16-20H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLQBKZXSJYBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC(CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947504 | |

| Record name | Heptadec-16-yne-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Avocadyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24607-05-4, 129099-96-3 | |

| Record name | 16-Heptadecyne-1,2,4-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadec-16-yne-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avocadyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | Avocadyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.